3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid

Positional isomerism Sulfamoylbenzoic acid Hydrogen-bond network

3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid (CAS 603118-19-0) is a sulfamoylbenzoic acid derivative with the molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol. The compound incorporates a benzoic acid core substituted at the 3-position with a sulfamoyl (‒SO2NH‒) group that is further functionalized with an oxolan-2-ylmethyl (tetrahydrofurfuryl) moiety.

Molecular Formula C12H15NO5S
Molecular Weight 285.31
CAS No. 603118-19-0
Cat. No. B2875597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
CAS603118-19-0
Molecular FormulaC12H15NO5S
Molecular Weight285.31
Structural Identifiers
SMILESC1CC(OC1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C12H15NO5S/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15)
InChIKeySFOGRWODCWJHPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic Acid (CAS 603118-19-0): Technical Baseline and Structural Identity for Research Procurement


3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid (CAS 603118-19-0) is a sulfamoylbenzoic acid derivative with the molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol . The compound incorporates a benzoic acid core substituted at the 3-position with a sulfamoyl (‒SO2NH‒) group that is further functionalized with an oxolan-2-ylmethyl (tetrahydrofurfuryl) moiety [1]. This structural architecture places it within the broader class of substituted sulfamoylbenzoic acids—a scaffold recognized for its utility in medicinal chemistry, particularly as carbonic anhydrase inhibitors, diuretics, and LPA2 receptor agonists [2]. The compound is commercially available in research quantities with purity specifications typically ranging from 95% to 98%, making it accessible as a building block for synthetic derivatization .

Why 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic Acid (CAS 603118-19-0) Cannot Be Readily Replaced by In-Class Analogs


Substitution among sulfamoylbenzoic acid derivatives is not straightforward due to pronounced structure-activity relationship (SAR) divergence across three key axes: positional isomerism, heteroatom substitution, and N-alkyl chain identity. The 3-substitution pattern of the target compound differs fundamentally from 4-substituted isomers (e.g., 4-[(tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid, CAS 325851-59-0) [1], which exhibit distinct hydrogen-bonding networks and crystal packing architectures [2]. Furthermore, the oxolan-2-ylmethyl (tetrahydrofurfuryl) group is not a simple alkyl substituent; its heterocyclic oxygen introduces distinct polarity and hydrogen-bonding capacity compared to furfuryl (unsaturated) or simple alkyl analogs [3]. Even within the 3-substituted sulfamoylbenzoic acid family, small variations—such as the introduction of a 4-chloro substituent (e.g., 4-chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid) or replacement of the oxolane with an oxooxolane—can alter crystallinity, solubility, and biological target engagement in ways that cannot be predicted a priori [4]. The quantitative evidence presented in Section 3 demonstrates that the specific combination of 3-sulfamoylbenzoic acid core and oxolan-2-ylmethyl N-substituent confers measurable physicochemical properties that differentiate it from its closest structural neighbors.

Quantitative Differentiation of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic Acid (CAS 603118-19-0) Against Structurally Proximal Analogs


Positional Isomerism and Predicted Physicochemical Divergence: 3-Substituted vs. 4-Substituted Sulfamoylbenzoic Acids

The 3-substitution pattern of the target compound (meta- to the carboxylic acid) is expected to produce a distinct hydrogen-bonding topology and crystal packing arrangement compared to its 4-substituted (para-) positional isomer (CAS 325851-59-0) [1]. Single-crystal X-ray diffraction studies on related sulfamoylbenzoic acids demonstrate that the relative positioning of the sulfamoyl and carboxylic acid groups governs intermolecular O‒H⋯O and N‒H⋯O hydrogen-bond formation, which in turn dictates solid-state stability, solubility, and melting behavior [2]. For example, 4-chloro-3-sulfamoylbenzoic acid (CSBA) crystallizes in a monoclinic P21/c space group with O⋯H contacts contributing 39.9% of Hirshfeld surface interactions, forming a two-dimensional sheet architecture [3]. While direct experimental data for the target compound are not currently available in the open literature, the established SAR within the sulfamoylbenzoic acid class indicates that the 3- vs. 4-substitution pattern is a non-interchangeable determinant of solid-state properties, with implications for formulation and crystallinity-dependent applications [4].

Positional isomerism Sulfamoylbenzoic acid Hydrogen-bond network

N-Alkyl Substituent Effect: Oxolan-2-ylmethyl vs. Furan-2-ylmethyl on Binding Affinity to Human Paraoxonase 1 (hPON1)

The saturation state of the heterocyclic N-substituent profoundly impacts biological target engagement. The target compound bears a saturated oxolan-2-ylmethyl (tetrahydrofurfuryl) group. In contrast, the widely studied loop diuretic furosemide (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid) contains an unsaturated furan-2-ylmethyl moiety [1]. BindingDB affinity data for furosemide against human serum paraoxonase/arylesterase 1 (hPON1) reveal a Ki of 7.02 × 10^5 nM (702 µM) and an IC50 of 3.60 × 10^5 nM (360 µM), indicating very weak interaction with this target [2]. The oxolan-2-ylmethyl group in the target compound lacks the conjugated π-system of the furan ring and exhibits greater conformational flexibility, which would be expected to alter the compound's binding mode and affinity relative to furan-containing analogs . While direct binding data for the target compound are not yet available, the structural distinction between saturated and unsaturated N-heterocyclic substituents represents a validated SAR variable within the sulfamoylbenzoic acid class [3].

Saturation state of heterocycle hPON1 inhibition BindingDB

Substituent-Dependent Biological Activity: Class-Level Evidence from 3-Sulfamoylbenzoic Acid Derivatives in LPA2 Receptor Agonism

The sulfamoylbenzoic acid scaffold has been validated as a pharmacophore for LPA2 receptor agonism, with specific N-substituents dictating potency over a >10^6-fold range. A systematic SAR study of sulfamoyl benzoic acid (SBA) analogs demonstrated that optimized compounds achieve subnanomolar LPA2 agonist activity (EC50 = 5.06 × 10^-3 ± 3.73 × 10^-3 nM for compound 11d), whereas the unsubstituted parent scaffold shows only micromolar activity [1]. The target compound, bearing an oxolan-2-ylmethyl substituent at the sulfamoyl nitrogen, represents an intermediate complexity within this SAR landscape—more elaborate than simple alkyl substituents but less extended than the nanomolar-optimized benzylamino derivatives [2]. This positions the compound as a strategic intermediate for SAR exploration: its oxolane oxygen provides a hydrogen-bond acceptor site not present in simple alkyl chains, which can be exploited for additional target interactions or improved aqueous solubility [3]. Importantly, the LPA2 SAR demonstrates that subtle modifications to the N-substituent can shift a compound from agonist to antagonist behavior at related LPA receptor subtypes, underscoring the non-fungibility of the oxolan-2-ylmethyl group [4].

LPA2 receptor agonism Sulfamoyl benzoic acid SAR Subnanomolar activity

Recommended Research and Industrial Application Scenarios for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic Acid (CAS 603118-19-0)


Synthetic Building Block for Positional Isomer-Focused Medicinal Chemistry Libraries

The 3-substituted sulfamoylbenzoic acid core of CAS 603118-19-0 is a strategic building block for constructing compound libraries that explore meta- vs. para-substitution SAR. As demonstrated by crystallographic studies on related 3-sulfamoylbenzoic acids, the 3-positioning influences hydrogen-bonding networks and crystal packing [1]. Researchers investigating carbonic anhydrase inhibitors, LPA2 receptor modulators, or diuretic agents can employ this compound as a scaffold for diversification—particularly at the carboxylic acid handle (via amide or ester formation) or through further functionalization of the sulfamoyl nitrogen [2]. The commercial availability of the compound in research quantities (95–98% purity) supports its use in parallel synthesis and SAR expansion studies [3].

Reference Standard for Saturated Heterocycle SAR Studies in Sulfonamide-Based Drug Discovery

The oxolan-2-ylmethyl (tetrahydrofurfuryl) N-substituent distinguishes this compound from the more widely studied furan-2-ylmethyl analogs such as furosemide. The difference in saturation state between oxolane and furan alters π-electron availability, conformational flexibility, and hydrogen-bonding capacity—factors that modulate target binding affinity and off-target profiles [1]. The target compound can serve as a reference standard in comparative SAR studies designed to quantify the impact of heterocycle saturation on biological activity, physicochemical properties (e.g., LogP, aqueous solubility), and metabolic stability [2]. This is particularly relevant for programs aiming to optimize sulfamoylbenzoic acid-based leads, where saturation of the heterocyclic ring is a common strategy to improve drug-like properties [3].

Precursor for Derivatization into LPA2 Receptor Agonist/Antagonist Screening Panels

The sulfamoylbenzoic acid scaffold has been validated as a privileged pharmacophore for LPA2 receptor modulation, with N-substituent identity governing potency from micromolar to picomolar ranges and dictating agonist vs. antagonist functional profiles [1]. The target compound, with its oxolan-2-ylmethyl substituent, occupies an intermediate position in the known SAR landscape. It can be used as a starting material for further N-alkylation, acylation, or sulfonylation to generate novel analogs for LPA2 receptor screening [2]. Additionally, the benzoic acid moiety provides a convenient synthetic handle for conjugation to fluorescent probes, affinity tags, or solid supports—enabling the development of chemical biology tools for LPA receptor family target validation and mechanism-of-action studies [3].

Crystallography and Solid-State Property Reference for Sulfamoylbenzoic Acid Derivatives

The 3-substitution pattern and oxolane-containing N-substituent confer distinct solid-state properties to the target compound relative to its 4-substituted and non-heterocyclic analogs [1]. While single-crystal X-ray diffraction data for CAS 603118-19-0 have not been deposited in public repositories to date, the compound is structurally amenable to crystallization studies. Researchers investigating the relationship between sulfamoylbenzoic acid substitution patterns and crystal packing motifs can employ this compound to expand the existing crystallographic database—which currently includes entries for 4-chloro-3-sulfamoylbenzoic acid (P21/c space group, O⋯H contacts contributing 39.9% of Hirshfeld surface) and 2-(benzylamino)-4-chloro-5-sulfamoylbenzoic acid (L-shaped structure with N–H⋯O intramolecular hydrogen bonds) [2][3]. Such studies would provide quantitative insights into how the oxolan-2-ylmethyl group influences intermolecular interactions, with potential implications for formulation and materials science applications .

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